molecular formula C20H19N3O5 B10984150 N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10984150
M. Wt: 381.4 g/mol
InChI Key: AXDKVSVUHMQBDG-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a carboxamide group at position 3 and a methoxy group at position 4. The N3 position is further modified with a 5-(acetylamino)-2-methoxyphenyl moiety. This structural framework is common in bioactive compounds, particularly those targeting enzymes or receptors in medicinal chemistry.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-11(24)22-12-4-7-18(28-3)17(8-12)23-20(26)15-10-21-16-6-5-13(27-2)9-14(16)19(15)25/h4-10H,1-3H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

AXDKVSVUHMQBDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: The initial step involves the acetylation of an amino group on a methoxyphenyl precursor using acetic anhydride under acidic conditions.

    Formation of the Dihydroquinoline Core: The next step involves the cyclization of the acetylated intermediate with a suitable quinoline precursor under basic conditions to form the dihydroquinoline core.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The 4-oxo-1,4-dihydroquinoline-3-carboxamide core is a privileged structure in drug discovery. Key structural variations among analogs include substitutions at the N3, C6, and C7 positions, which influence solubility, bioavailability, and target binding. Below is a comparative analysis of select analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name N3 Substituent C6 Substituent C7 Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-(acetylamino)-2-methoxyphenyl Methoxy H ~425.4* High polarity due to methoxy and acetamido groups; potential for H-bonding
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide 1-(3,5-Dimethyl)adamantyl Chloro H ~484.0 Lipophilic adamantyl group enhances membrane permeability
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro... Benzyl ester with sulfonamide Fluoro Chloro ~694.1 Halogenated substituents (Cl, F) improve target affinity via halogen bonds
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide Varied aryl groups H H ~350–450 Simplified scaffold with tunable aryl/alkyl groups for SAR studies

*Calculated based on formula.

Key Observations:
  • Halogen vs. Methoxy : Replacement of chloro/fluoro (as in ’s compound 7f) with methoxy in the target may reduce electronegativity but enhance solubility .
  • Core Flexibility : The naphthyridine analog () demonstrates scaffold simplification, enabling broader structure-activity relationship (SAR) exploration .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydroquinoline core and multiple functional groups, notably an acetylamino group and methoxy groups. Its molecular formula is C20H19N3O5C_{20}H_{19}N_{3}O_{5} with a molecular weight of 381.4 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a valuable candidate for medicinal chemistry research.

This compound exhibits significant biological activity primarily through its anti-inflammatory properties. Research indicates that it effectively inhibits pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines. The proposed mechanism involves interaction with specific molecular targets related to inflammatory pathways, suggesting potential applications in treating conditions like acute lung injury and sepsis .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Research Findings
Anti-inflammatoryInhibition of IL-6 and TNF-αSignificant reduction in cytokine levels observed in vitro studies
AnticancerPotential inhibition of tumor growthIn silico studies suggest interaction with cancer-related pathways
AntioxidantFree radical scavengingExhibits antioxidant properties in various assays

Case Studies

  • In Vitro Studies : A study demonstrated that at concentrations around 50 μM, this compound significantly inhibited the secretion of IL-6 and TNF-α in human cell lines, indicating its potential as an anti-inflammatory agent.
  • In Silico Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with several targets involved in inflammatory responses and cancer progression. These studies provide insights into the binding affinities and potential efficacy of the compound against specific proteins associated with pathologies like cancer .
  • Therapeutic Applications : The compound has been explored for its therapeutic potential in treating inflammatory diseases and certain cancers. Its ability to modulate cytokine production places it as a candidate for further clinical research aimed at developing novel anti-inflammatory therapies .

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